molecular formula C15H22Cl2N4 B12774606 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate CAS No. 86663-01-6

1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate

Cat. No.: B12774606
CAS No.: 86663-01-6
M. Wt: 329.3 g/mol
InChI Key: YUNISNGIGFBFJU-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is a chemical compound with the molecular formula C15-H20-N4.2Cl-H.H2-O and a molecular weight of 346.32 . This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate typically involves the reaction of 1,4-butanediamine with 4-methyl-6-phenyl-3-pyridazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the hydrate form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, monohydrochloride
  • 1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, anhydrous

Uniqueness

1,4-Butanediamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride, hydrate is unique due to its specific chemical structure and properties, which confer distinct reactivity and applications compared to its similar compounds. The presence of the dihydrochloride and hydrate forms can influence its solubility, stability, and interactions with other molecules, making it suitable for specific research and industrial applications.

Properties

CAS No.

86663-01-6

Molecular Formula

C15H22Cl2N4

Molecular Weight

329.3 g/mol

IUPAC Name

N'-(4-methyl-6-phenylpyridazin-3-yl)butane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C15H20N4.2ClH/c1-12-11-14(13-7-3-2-4-8-13)18-19-15(12)17-10-6-5-9-16;;/h2-4,7-8,11H,5-6,9-10,16H2,1H3,(H,17,19);2*1H

InChI Key

YUNISNGIGFBFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCCCN)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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